molecular formula C24H26N4O5 B277424 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide

Cat. No. B277424
M. Wt: 450.5 g/mol
InChI Key: KHZXUFDEUFGBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide involves the inhibition of certain enzymes and pathways in the body. Specifically, it has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the AMPK pathway, which plays a role in energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory and analgesic effects, as well as potential anti-cancer properties. Additionally, it has been found to have a positive effect on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide in lab experiments is its ability to inhibit COX-2 activity, making it a useful tool for studying inflammation. However, one limitation is that it may have off-target effects on other enzymes and pathways in the body, which could affect the results of experiments.

Future Directions

There are several potential future directions for research on this compound. One area of interest is its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, further research could be done to explore its potential as a treatment for other diseases and conditions, such as diabetes and cardiovascular disease. Finally, more studies could be done to investigate its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide involves the reaction of 4-(morpholin-4-ylcarbonyl)benzaldehyde with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base and a solvent. The resulting product is then reacted with 1-bromo-4-(butan-2-yl)benzene to form the final compound.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases and conditions. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C24H26N4O5/c1-31-20-11-7-17(8-12-20)23-26-22(33-27-23)4-2-3-21(29)25-19-9-5-18(6-10-19)24(30)28-13-15-32-16-14-28/h5-12H,2-4,13-16H2,1H3,(H,25,29)

InChI Key

KHZXUFDEUFGBTA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Origin of Product

United States

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